

Industrial production of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

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Compound of Interest

Compound Name: 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Cat. No.: B143918

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An In-Depth Technical Guide to the Industrial Production of **3-(4-chlorobutyl)-1H-indole-5-carbonitrile**

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the industrial-scale synthesis of **3-(4-chlorobutyl)-1H-indole-5-carbonitrile** (CAS No: 143612-79-7). This compound is a critical building block in modern pharmaceutical manufacturing, most notably as a key intermediate in the synthesis of Vilazodone, an FDA-approved medication for major depressive disorder.^{[1][2]} This guide delves into the prevalent synthetic methodologies, offering detailed protocols, mechanistic insights, and process optimization considerations essential for successful scale-up.

Compound Profile and Strategic Importance

3-(4-chlorobutyl)-1H-indole-5-carbonitrile is a white, powdered solid with a molecular formula of $C_{13}H_{13}ClN_2$ and a molecular weight of 232.71 g/mol.^[3] Its strategic importance lies in its bifunctional nature: the indole nucleus provides a scaffold for biological activity, while the reactive chlorobutyl chain at the C3 position allows for straightforward coupling with other intermediates, such as 5-(1-piperazinyl)-benzofuran-2-carboxamide, to construct the final Vilazodone molecule.^[1] The efficiency and purity of this intermediate directly impact the yield and quality of the final active pharmaceutical ingredient (API).

Property	Value	Reference
CAS Number	143612-79-7	
Molecular Formula	C ₁₃ H ₁₃ CIN ₂	[3]
Molecular Weight	232.71	[3]
Appearance	White Powder	[4]
Boiling Point	489.85°C at 760 mmHg	
Density	1.314 g/cm ³	
Purity (Typical)	≥99%	

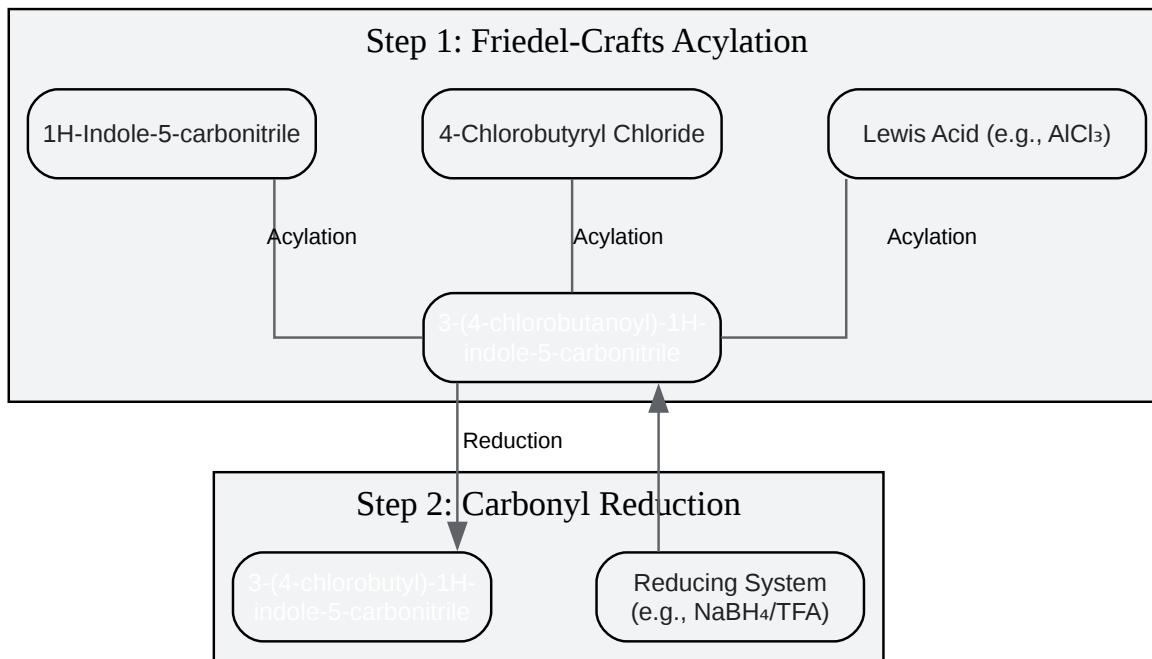
Overview of Primary Synthetic Strategies

The industrial production of **3-(4-chlorobutyl)-1H-indole-5-carbonitrile** is dominated by a few robust synthetic routes. The choice of a specific route often depends on factors like raw material cost, process safety, environmental impact, and desired purity levels. Here, we analyze the two most prominent strategies.

Route A: Two-Step Synthesis via Friedel-Crafts Acylation and Subsequent Reduction

This is arguably the most common and well-documented approach for industrial scale-up.[1] It begins with the commercially available 1H-indole-5-carbonitrile and proceeds in two distinct, high-yielding steps.

- Friedel-Crafts Acylation: The indole ring is first acylated at the electron-rich C3 position with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃, ZnCl₂).[5][6] This electrophilic aromatic substitution reaction forms the intermediate, 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile.[7]
- Carbonyl Reduction: The ketone group of the acylated intermediate is then selectively reduced to a methylene group to yield the final product. Various reducing agents can be employed, with sodium borohydride (NaBH₄) in combination with an acid or metal salt being a preferred system for its efficiency and selectivity.[8][9]

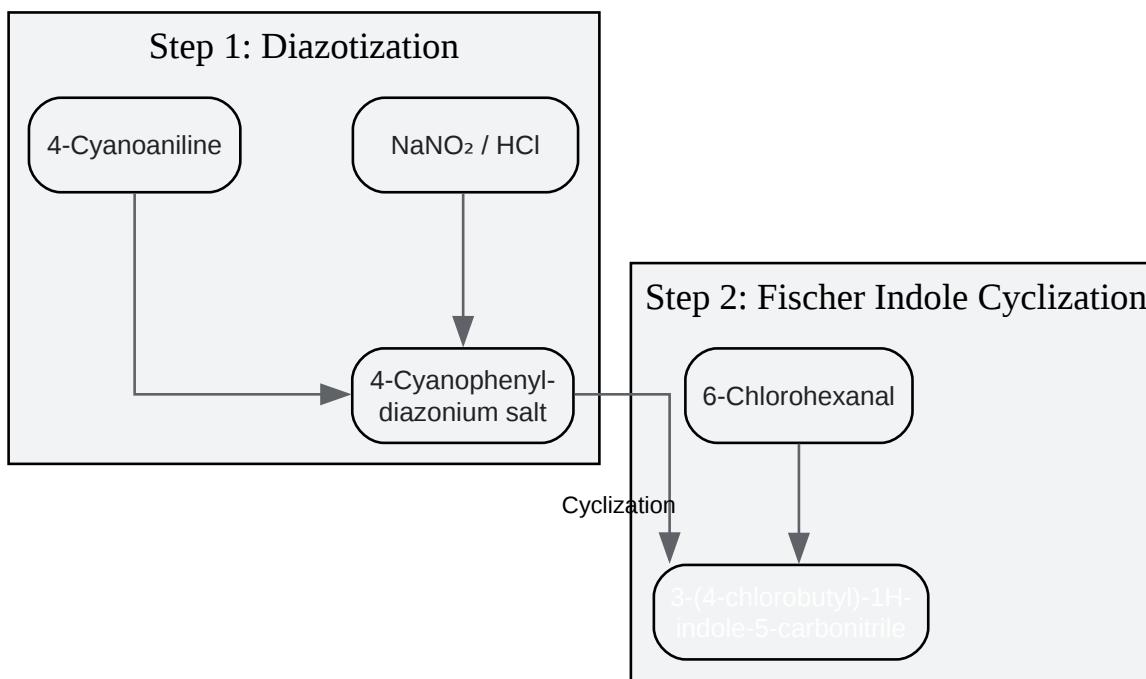
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Caption: Workflow for the Friedel-Crafts Acylation/Reduction Route.

Route B: Fischer Indole Synthesis

An alternative approach involves constructing the indole ring itself using the classical Fischer indole synthesis.^[10] This method offers a different set of starting materials and process considerations.

- **Diazotization:** The synthesis begins with 4-cyanoaniline, which is converted to a diazonium salt.
- **Cyclization:** The diazonium salt is then reacted with 6-chlorohexanal, which acts as the carbonyl component. This is followed by an acid-catalyzed cyclization and aromatization to form the target **3-(4-chlorobutyl)-1H-indole-5-carbonitrile**.^{[10][11]}

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Caption: Workflow for the Fischer Indole Synthesis Route.

Strategic Comparison for Industrial Application

Parameter	Route A: Friedel-Crafts Acylation/Reduction	Route B: Fischer Indole Synthesis
Starting Materials	1H-Indole-5-carbonitrile, 4-chlorobutyryl chloride. Generally accessible.	4-Cyanoaniline, 6-chlorohexanal. Requires synthesis of the aldehyde.
Number of Steps	Two distinct, high-yielding steps.	Can be performed as a one-pot reaction but may be complex.
Process Control	Good control over each step. Temperature control is critical during acylation.	Diazotization requires strict temperature control (0-5°C) to avoid side reactions. [10]
Yield	Generally high, with reported yields around 70% for the reduction step. [8]	Overall yields can be lower and more variable.
Scalability	Proven to be highly scalable and is used in commercial production. [9]	Potentially more challenging to scale due to the nature of the intermediates.
Safety/Environment	Uses strong Lewis acids and requires quenching. Solvents like THF are common. [8]	Avoids some of the reagents of Route A but involves diazonium salts, which can be unstable.

For industrial production, Route A is generally preferred due to its reliability, higher overall yields, and more straightforward scalability. The starting materials are readily available, and the two-step process allows for better quality control at the intermediate stage.

Detailed Application Protocols (Route A)

The following protocols are designed for pilot-scale or industrial production, emphasizing safety, efficiency, and reproducibility.

Protocol 1: Synthesis of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile

Objective: To perform a Friedel-Crafts acylation of 1H-indole-5-carbonitrile with 4-chlorobutyryl chloride.

Materials & Reagents:

Reagent	Molar Eq.	Notes
1H-Indole-5-carbonitrile	1.0	Starting Material
Aluminum Chloride ($AlCl_3$), anhydrous	1.2 - 1.5	Lewis Acid Catalyst
4-Chlorobutyryl chloride	1.1	Acyling Agent
Dichloromethane (DCM) / Nitromethane	-	Solvent System[12]

Procedure:

- **Reactor Preparation:** Charge a clean, dry, nitrogen-purged glass-lined reactor with dichloromethane and nitromethane.[12]
- **Catalyst Slurry Formation:** Begin agitation and cool the solvent mixture to 0-5°C. Carefully and portion-wise, add anhydrous aluminum chloride. The addition is exothermic and must be controlled.
- **Acyl Chloride Addition:** Once the catalyst is fully suspended, slowly add 4-chlorobutyryl chloride to the reactor, ensuring the internal temperature is maintained between 5-10°C.[12] This forms the reactive acylium ion complex.
- **Indole Addition:** In a separate vessel, dissolve 1H-indole-5-carbonitrile in dichloromethane. Slowly transfer this solution into the reactor containing the acylium ion complex, maintaining the temperature below 10°C.
- **Reaction Monitoring:** Stir the mixture at 5-10°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting indole is consumed (typically 2-4 hours).

- Quenching: Once complete, carefully quench the reaction by slowly transferring the reaction mixture into a separate vessel containing chilled water or crushed ice with vigorous stirring. This is a highly exothermic step and requires efficient cooling.
- Work-up and Isolation:
 - Separate the organic (DCM) layer.
 - Wash the organic layer sequentially with dilute HCl, water, and saturated brine solution.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Concentrate the solution under reduced pressure to yield the crude product as a solid.
 - The crude 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile can be carried forward to the next step or purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Reduction to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

Objective: To selectively reduce the ketone intermediate to the corresponding methylene compound.

Materials & Reagents:

Reagent	Molar Eq.	Notes
3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile	1.0	Starting Ketone
Sodium Borohydride (NaBH ₄)	1.1 - 2.7	Reducing Agent ^{[8][13]}
Trifluoroacetic Acid (TFA) or Ferric Chloride (FeCl ₃)	-	Co-reagent/Catalyst ^{[8][13]}
Tetrahydrofuran (THF) or Toluene	-	Solvent ^[8]

Procedure:

- Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with the crude or purified 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile and the chosen solvent (e.g., THF).[8]
- Reagent Addition (TFA/NaBH₄ Method):
 - Cool the suspension to 0-5°C.
 - Slowly add trifluoroacetic acid, keeping the temperature below 5°C.[13]
 - In a controlled, portion-wise manner, add sodium borohydride. Significant gas evolution (hydrogen) will occur, so proper venting is crucial. Maintain the temperature below 20°C. [8][13]
- Reagent Addition (FeCl₃/NaBH₄ Method):
 - To the suspension of the ketone in THF at 0-5°C, add ferric chloride (FeCl₃) portion-wise, keeping the temperature below 20°C.[8]
 - Stir for approximately 30 minutes.
 - Slowly add sodium borohydride in portions, controlling the exotherm to keep the temperature between 30-50°C.[8]
- Reaction and Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or HPLC (typically 1-12 hours depending on the method).[8][13]
- Quenching and Isolation:
 - Cool the mixture and slowly add water to quench any unreacted NaBH₄.
 - Add an extraction solvent such as toluene or ethyl acetate.
 - Wash the organic phase with water and then with brine.
 - Distill the solvent under vacuum.
- Purification: The crude solid product is purified by recrystallization. Methanol is an effective solvent for this purpose. The solution is heated to dissolve the solid, then cooled to 0-5°C for

2-3 hours to induce crystallization. The purified solid is isolated by filtration, washed with cold methanol, and dried under vacuum to yield **3-(4-chlorobutyl)-1H-indole-5-carbonitrile** with >98% purity.[8]

Analytical Quality Control

For industrial production, stringent quality control is paramount.

- High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the final product and any intermediates. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically used. Purity should be $\geq 99\%$ for pharmaceutical-grade material.[8]
- Nuclear Magnetic Resonance (NMR): ^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure of the final compound and ensure no structural isomers are present.
- Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

Conclusion

The industrial production of **3-(4-chlorobutyl)-1H-indole-5-carbonitrile** is most reliably achieved through a two-step process involving Friedel-Crafts acylation of 1H-indole-5-carbonitrile followed by selective reduction of the resulting ketone. This route offers a scalable, high-yielding, and controllable process suitable for producing high-purity material required for API synthesis. Careful control of reaction temperatures, reagent stoichiometry, and purification procedures are critical to ensuring the final product meets the stringent quality standards of the pharmaceutical industry.

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